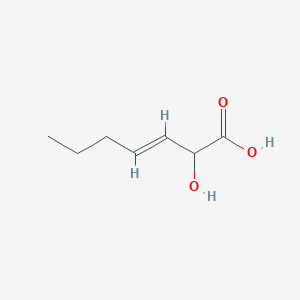

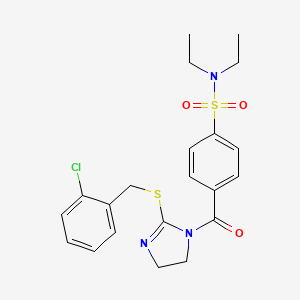

1-(Azidomethyl)-4-iodobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Azidomethyl)-4-iodobenzene is a chemical compound that is used in scientific research for various purposes. It is a versatile compound that can be used in the synthesis of other compounds and has potential applications in medicinal chemistry. In

Aplicaciones Científicas De Investigación

Synthesis and Corrosion Inhibition

1-(Azidomethyl)-4-iodobenzene has been utilized in the synthesis of 1,4-disubstituted 1,2,3-triazoles from dipropargyl uracil or thymine. These compounds exhibit potential as corrosion inhibitors for steels, as demonstrated through electrochemical techniques (Negrón-Silva et al., 2013).

Membrane Component Labeling

It has been shown that this compound can penetrate the lipid core of liposomes and sarcoplasmic reticulum membranes. Upon photoactivation, it covalently labels the fatty acyl chains of phospholipids and approximately half of the radioactivity is associated with membrane proteins, indicating its utility in studying membrane components (Klip & Gitler, 1974).

Palladium-Catalyzed Arylation

The compound has been involved in palladium-catalyzed arylations of azole compounds. Using iodobenzene with azole compounds in the presence of Pd(OAc)2 and PPh3 in DMF with alkali metal carbonates as bases, this compound plays a role in facilitating selective synthesis of 5-arylazoles (Pivsa-Art et al., 1998).

Energetic Material Synthesis

This compound has been used in the α-azidonation of 1,1’,4,4’-tetramethyl-2-tetrazene, leading to nitrogen-rich tetrazene derivatives with potential as energetic materials. The azidoderivatives synthesized were characterized and evaluated for their propulsion performance parameters (Gilloux et al., 2014).

Photolabeling Studies

This compound has been employed in photolabeling studies of the major band-3 polypeptide in human erythrocyte membranes. This application highlights its potential in investigating the intramembranous domains of proteins (Wells & Findlay, 1980).

Propiedades

IUPAC Name |

1-(azidomethyl)-4-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c8-7-3-1-6(2-4-7)5-10-11-9/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOUPLLWWNGDPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=[N+]=[N-])I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Carbamoylmethyl)phenyl]acetic acid](/img/structure/B2738711.png)

![5-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2738716.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2738717.png)

![N-(3-chlorophenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2738720.png)

![2,2-diphenyl-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2738722.png)